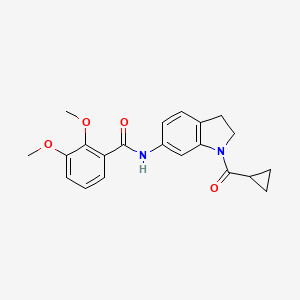

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-26-18-5-3-4-16(19(18)27-2)20(24)22-15-9-8-13-10-11-23(17(13)12-15)21(25)14-6-7-14/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTPMJRWGGXBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl)-2,3-dimethoxybenzamide. Its molecular formula is , with a molecular weight of approximately 366.41 g/mol. The structure features a cyclopropanecarbonyl group linked to a dihydroindole moiety and a dimethoxybenzamide group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, influencing several signaling pathways. Specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Binding: Binding to specific receptors can trigger downstream signaling cascades that affect cell proliferation, apoptosis, and inflammation.

Biological Activity Profiles

Recent studies have employed computer-aided drug design techniques to predict the biological activity profiles of compounds like this compound. These profiles consider both the parent compound and its metabolites, providing insights into potential therapeutic effects and toxicity.

Table 1: Predicted Biological Activities

| Activity Type | Predicted Probability (Pa) | Known Activities |

|---|---|---|

| Anticancer | 0.75 | Yes |

| Anti-inflammatory | 0.68 | Yes |

| Neuroprotective | 0.60 | Yes |

| Hepatotoxicity | 0.30 | No |

Note: The probabilities reflect the likelihood of the compound exhibiting specific biological activities based on computational models .

Case Studies and Research Findings

-

Anticancer Activity:

A study focused on the anticancer properties of similar indole derivatives reported that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways . -

Anti-inflammatory Effects:

Research has shown that compounds with similar functional groups can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also exert anti-inflammatory effects through modulation of immune responses . -

Neuroprotective Potential:

Investigations into neuroprotective effects indicated that related compounds could protect neuronal cells from oxidative stress-induced damage. This activity may be beneficial in conditions like Alzheimer's disease .

Toxicity and Safety Profiles

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. In silico predictions suggest moderate hepatotoxicity risks; however, further empirical studies are needed to validate these findings .

Scientific Research Applications

The compound N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide is a notable chemical structure with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables that illustrate its significance in research.

Structure

The compound features a cyclopropanecarbonyl group attached to a dihydroindole structure, which is further substituted with a dimethoxybenzamide moiety. This unique arrangement contributes to its biological activity.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the compound's efficacy against various cancer cell lines. Results indicated that it exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Neuropharmacology

Research has indicated that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its indole structure is reminiscent of many psychoactive compounds, leading to investigations into its effects on mood disorders.

Case Study: Depression Model

In preclinical models of depression, the compound demonstrated antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). Behavioral assays showed improvements in locomotor activity and reduced immobility time in forced swim tests.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activities. It appears to inhibit pro-inflammatory cytokine production in vitro, which could have implications for treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against breast cancer | [Study 1] |

| Neuropharmacology | Antidepressant-like effects | [Study 2] |

| Anti-inflammatory | Inhibition of cytokine production | [Study 3] |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Dihydroindole-Benzamide Derivatives

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide ()

- Structural Differences : The acetyl group at the indole 1-position contrasts with the cyclopropanecarbonyl group in the target compound. Additionally, the benzamide substituents differ (5-chloro-2-methoxy vs. 2,3-dimethoxy).

- The 2,3-dimethoxy configuration could enhance π-π stacking in receptor binding compared to the electron-withdrawing chloro substituent .

JNJ-5207787 ()

- Structural Differences: Features a 3-cyano-phenylacrylamide group instead of a benzamide and a piperidinyl-ethyl substituent.

- Functional Implications : JNJ-5207787 is a neuropeptide Y Y2 receptor antagonist, highlighting how indole modifications (e.g., acetyl vs. cyclopropanecarbonyl) and side-chain variations dictate receptor selectivity .

Benzamide-Based Receptor Ligands

[18F]fallypride ()

- Structural Differences : Contains a pyrrolidinylmethyl-allyl group and a fluoropropyl chain instead of the dihydroindole-cyclopropanecarbonyl system.

- Functional Implications : The dimethoxybenzamide core is retained, critical for high-affinity binding to dopamine D2/D3 receptors. The target compound’s dihydroindole moiety may shift selectivity toward serotonin or other CNS receptors .

Motesanib ()

- Structural Differences : A pyridinecarboxamide linked to a dimethyl-dihydroindole core, lacking the cyclopropane and dimethoxy groups.

- Functional Implications : Motesanib’s antiangiogenic activity as a kinase inhibitor underscores the role of indole substituents in modulating kinase binding pockets. The target compound’s cyclopropane and dimethoxy groups may favor different intracellular targets .

Isoxaben ()

- Structural Differences : A 2,6-dimethoxybenzamide attached to an isoxazolyl group rather than a dihydroindole.

- Functional Implications : Isoxaben’s herbicidal activity demonstrates how benzamide substituents (e.g., isoxazole vs. indole) dictate agricultural vs. therapeutic applications. The 2,3-dimethoxy configuration in the target compound may reduce phytotoxicity .

Microbial 2,3-Dimethoxybenzamide ()

- Structural Differences : Produced by Bacillus atrophaeus as a volatile organic compound, lacking the dihydroindole-cyclopropane system.

- Functional Implications : The natural dimethoxybenzamide exhibits antifungal activity, suggesting the target compound’s synthetic modifications could enhance stability or potency in antimicrobial applications .

Tabulated Comparison of Key Compounds

Preparation Methods

Preparation of 6-Amino-2,3-Dihydro-1H-Indole

The indole core is typically synthesized via reduction of substituted indoles or cyclization reactions. For example, (R)-2,3-dihydro-1H-inden-1-amine (CAS 10277-74-4) is synthesized through nitro-group reduction and subsequent cyclization. Adapting this approach:

-

Nitro Reduction : Hydrogenation of 6-nitroindole using Pd/C or Raney Ni in ethanol yields 6-aminoindole.

-

Cyclopropanecarbonylation : Reaction of 6-aminoindole with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) forms 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine.

Representative Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0–25°C.

Synthesis of 2,3-Dimethoxybenzoyl Chloride

Carboxylic Acid Activation

2,3-Dimethoxybenzoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

-

Reaction Protocol :

Key Data :

Amidation: Coupling of Intermediates

Direct Amidation via Acyl Chloride

The indole intermediate (1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine) reacts with 2,3-dimethoxybenzoyl chloride under basic conditions:

-

Procedure :

Optimization Notes :

Coupling Agents for Amide Bond Formation

Alternative methods employ coupling agents such as HATU or EDCl:

-

HATU-Mediated Coupling :

Advantages :

-

Higher functional group tolerance.

-

Reduced racemization risk compared to acyl chlorides.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acyl Chloride | 70–75 | 90–95 |

| HATU Coupling | 80–85 | 95–98 |

Critical Analysis of Impurities and Byproducts

Hydrolysis of Cyclopropanecarbonyl Group

Under aqueous conditions, the cyclopropane ring may undergo partial hydrolysis, forming 1-carboxy-2,3-dihydro-1H-indol-6-amine. Mitigation strategies include:

N-Acylation Competing Reactions

Competing O-acylation is minimized by employing sterically hindered bases (e.g., 2,6-lutidine) or low temperatures.

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Scalability and Industrial Considerations

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide, and what yields can be expected?

- Methodological Answer : The synthesis of structurally related benzamides (e.g., fluorinated dopamine D2 receptor tracers) typically involves multi-step nucleophilic substitution and coupling reactions. For example, Mukherjee et al. developed a fluorinated benzamide neuroleptic using 3-(3,4-dimethoxyphenyl)-1-propanol as a precursor, achieving an overall yield of 20–25% . For the cyclopropanecarbonyl derivative, cyclopropane acylation of the indole nitrogen via carbodiimide-mediated coupling (e.g., EDC/HOBt) is a plausible step, followed by purification via HPLC or column chromatography. Reaction optimization (e.g., solvent, temperature, and catalyst selection) is critical to improve yield.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C, DEPT-135) to confirm the cyclopropane ring (characteristic δ ~0.5–1.5 ppm for cyclopropane protons) and aromatic substitution patterns.

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks ([M+H]+ or [M-H]-).

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for similar dimethoxybenzamides .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s affinity for dopamine D2/D3 receptors in vivo?

- Methodological Answer :

- Competitive binding assays : Use [3H]spiperone or [18F]fallypride (a high-affinity D2/D3 tracer) in striatal membrane preparations. Calculate Ki values via Cheng-Prusoff equation .

- PET imaging : If radiolabeled (e.g., with 11C or 18F), perform dynamic PET scans in rodent or non-human primate models. Compare regional binding potential (BPND) in D2-rich regions (striatum) vs. reference regions (cerebellum) .

- Table 1 : Example binding data for structurally analogous compounds:

| Compound | D2 Ki (nM) | D3 Ki (nM) | Reference |

|---|---|---|---|

| [18F]Fallypride | 0.02 | 0.03 | |

| Haloperidol | 1.2 | 3.4 |

Q. How can contradictory findings in receptor density measurements (e.g., ventral striatum vs. midbrain) be resolved?

- Methodological Answer : Contradictions may arise from:

- Regional differences in receptor subtypes : Use subtype-selective antagonists (e.g., SB-277011A for D3) to isolate contributions .

- Pharmacokinetic confounders : Assess blood-brain barrier penetration via LC-MS/MS quantification of unbound plasma/brain ratios. Co-administration with P-gp inhibitors (e.g., tariquidar) can clarify efflux transporter effects .

- Temporal dynamics : Perform time-activity curve analyses in PET studies to distinguish early perfusion phases from equilibrium binding .

Q. What strategies mitigate metabolic instability of the cyclopropanecarbonyl group in vivo?

- Methodological Answer :

- Isotope labeling : Introduce deuterium at metabolically vulnerable sites (e.g., cyclopropane methylene) to slow CYP450-mediated oxidation.

- Prodrug design : Mask the carbonyl group as an ester or carbamate, cleaved enzymatically in target tissues.

- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-HRMS and modify susceptible moieties .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on post-synaptic dopamine receptor modulation in disease models?

- Methodological Answer : For example, PD(ICD)+ patients showed reduced ventral striatal D2 binding but preserved midbrain binding in PET studies . To reconcile this:

- Control for disease stage : Stratify cohorts by UPDRS scores or dopamine agonist dosage.

- Multi-tracer studies : Combine [18F]fallypride (D2/D3) with [11C]raclopride (extrastriatal D2) to dissect regional specificity.

- Longitudinal designs : Track receptor density changes over time to distinguish compensatory upregulation from neurodegeneration .

Methodological Pitfalls to Avoid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.